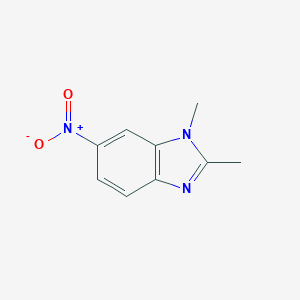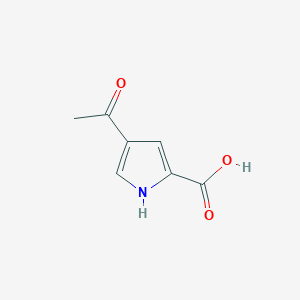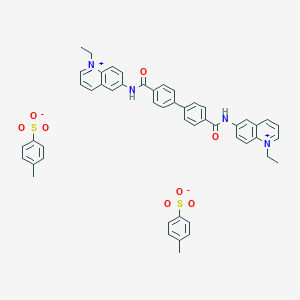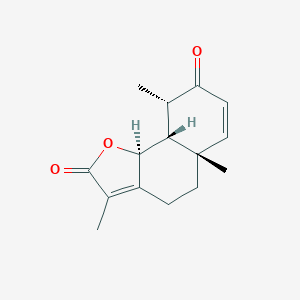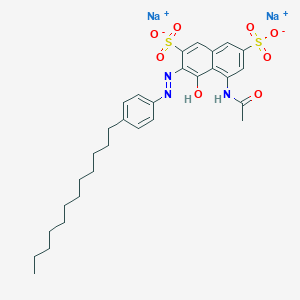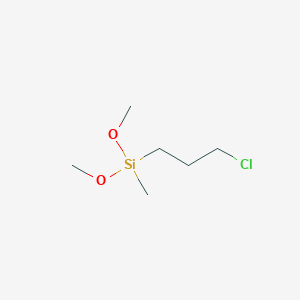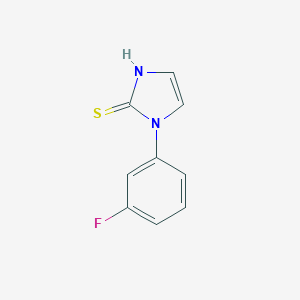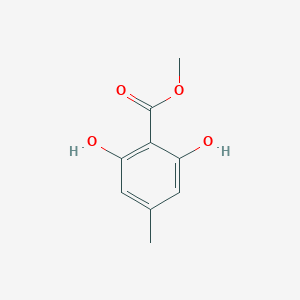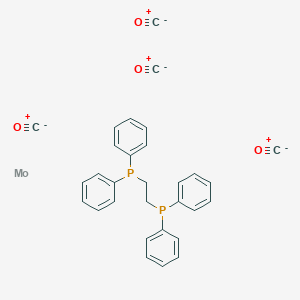
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide (CO) is a colorless, odorless, and tasteless gas that is produced by incomplete combustion of carbon-containing fuels. It is a toxic gas that binds to hemoglobin, reducing the oxygen-carrying capacity of the blood. 2-Diphenylphosphanylethyl(diphenyl)phosphane (dppe) is a bidentate ligand that forms stable complexes with transition metals. Molybdenum (Mo) is a transition metal that is widely used in industrial and biological applications.
Wirkmechanismus
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum binds to the heme group of hemoglobin, forming carboxyhemoglobin. This reduces the oxygen-carrying capacity of the blood, leading to hypoxia. Dppe forms stable complexes with transition metals, increasing their stability and reactivity. Mo is a cofactor in enzymes such as nitrogenase and xanthine oxidase, which are involved in nitrogen fixation and purine metabolism, respectively.
Biochemical and Physiological Effects:
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum poisoning can lead to headache, dizziness, nausea, confusion, and death. Dppe and Mo are not toxic to humans at low concentrations. Dppe has been shown to have anti-inflammatory and anti-cancer properties in animal models. Mo deficiency can lead to growth retardation, anemia, and impaired immune function in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are widely used in laboratory experiments. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is a versatile ligand that can form stable complexes with a wide range of transition metals. Dppe is a bidentate ligand that forms stable complexes with transition metals, increasing their stability and reactivity. Mo is a versatile catalyst that can be used in a wide range of chemical reactions. However, Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is toxic and must be handled with care. Dppe and Mo can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are many future directions for research on Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum has been shown to have therapeutic potential in the treatment of inflammatory and ischemic diseases. Dppe has been shown to have anti-cancer properties and could be used in the development of new cancer therapies. Mo-based catalysts could be used in the development of new chemical processes that are more sustainable and environmentally friendly. Further research is needed to explore the full potential of these compounds in various applications.
Conclusion:
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are important compounds that have many applications in scientific research. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is a toxic gas that binds to hemoglobin, reducing the oxygen-carrying capacity of the blood. Dppe is a bidentate ligand that forms stable complexes with transition metals. Mo is a versatile catalyst that can be used in a wide range of chemical reactions. Further research is needed to explore the full potential of these compounds in various applications.
Synthesemethoden
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is produced by the incomplete combustion of carbon-containing fuels such as gasoline, natural gas, and coal. It can also be produced by the decomposition of organic matter and the reduction of metal oxides. Dppe can be synthesized by the reaction of diphenylphosphine with ethylene oxide. Mo can be obtained from molybdenite, a mineral that contains MoS2.
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are widely used in scientific research. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is used as a reducing agent, a solvent, and a ligand in coordination chemistry. Dppe is used as a ligand in coordination chemistry, catalysis, and organic synthesis. Mo is used as a catalyst in the chemical industry and as a cofactor in enzymes.
Eigenschaften
CAS-Nummer |
15444-66-3 |
|---|---|
Produktname |
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum |
Molekularformel |
C30H24MoO4P2 |
Molekulargewicht |
606.4 g/mol |
IUPAC-Name |
carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum |
InChI |
InChI=1S/C26H24P2.4CO.Mo/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;4*1-2;/h1-20H,21-22H2;;;;; |
InChI-Schlüssel |
ZLDPBMXQLSUKMI-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Mo] |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Mo] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)

![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)



